molecular formula C26H28ClFN4O3 B2449925 N1-(4-chlorophenethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-23-0

N1-(4-chlorophenethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2449925
CAS No.: 877632-23-0
M. Wt: 498.98
InChI Key: XTBDOFZWFZDAQE-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H28ClFN4O3 and its molecular weight is 498.98. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor, binding to it and causing a conformational change . This change triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP concentrations, and the activation of specific protein kinases .

Biochemical Pathways

The activation of the D4 dopamine receptor by this compound affects several biochemical pathways. These include the adenylate cyclase pathway and the MAPK/ERK pathway . The downstream effects of these pathways can influence various physiological processes, including mood regulation, reward, and memory .

Pharmacokinetics

Like other similar compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The activation of the D4 dopamine receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity . These changes can ultimately influence behavior and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target receptor . Additionally, genetic factors, such as polymorphisms in the D4 dopamine receptor gene, can influence an individual’s response to this compound .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClFN4O3/c27-20-5-3-19(4-6-20)11-12-29-25(33)26(34)30-18-23(24-2-1-17-35-24)32-15-13-31(14-16-32)22-9-7-21(28)8-10-22/h1-10,17,23H,11-16,18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBDOFZWFZDAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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